4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile, also known as YM-511, is a molecule that has been explored in scientific research for its potential as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. Inhibiting aromatase can be a strategy for treating hormone-dependent cancers like breast cancer. A study published in the Journal of Medicinal Chemistry investigated a series of compounds based on YM-511 for their binding affinity to human aromatase. The study showed that YM-511 displayed promising inhibitory activity, with an IC50 value (half maximal inhibitory concentration) in the nanomolar range ().
While initial research suggests potential, further studies are needed to fully understand YM-511's efficacy and safety as an aromatase inhibitor. More research is required to determine its effectiveness in cell cultures, animal models, and eventually human clinical trials. Additionally, the safety profile and potential side effects of YM-511 need to be thoroughly investigated.
The same study also explored YM-511's potential as an imaging agent for studying aromatase activity. While YM-511 showed good brain penetration, its high accumulation in non-target organs like the stomach and ovaries limited its usefulness for imaging purposes ().
YM 511, also known by its Chemical Abstracts Service number 148869-05-0, is a non-steroidal selective aromatase inhibitor. It is primarily recognized for its potent inhibition of the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens. The compound exhibits high potency with inhibitory concentrations (IC50) of 0.4 nM in rat ovarian cells and 0.12 nM in human placental cells, indicating its effectiveness in reducing estrogen levels significantly . This reduction can lead to therapeutic benefits in conditions such as estrogen-dependent cancers.
Information regarding the specific hazards and toxicity of YM-511 is scarce due to its potential developmental stage. Similar aromatase inhibitors can exhibit side effects like hot flashes, bone loss, and joint pain (). It's crucial to handle and dispose of any unknown compound with caution following general laboratory safety practices.
While YM-511 shows promise as an aromatase inhibitor, more research is required to fully understand its:
YM 511 functions through a mechanism that inhibits the aromatase enzyme, thereby blocking the conversion of testosterone and other androgens into estrogens. This action is crucial in managing estrogen levels, particularly in postmenopausal women or patients with hormone-sensitive tumors . The specific chemical interactions involve binding to the active site of aromatase, preventing substrate access and subsequent enzymatic activity.
The biological activity of YM 511 is characterized by its ability to lower plasma estrogen levels to those typically seen after ovariectomy, which is significant for therapeutic applications in breast cancer treatment. In vitro studies have demonstrated that YM 511 inhibits testosterone-induced breast cancer cell growth with an IC50 value of 0.13 nM, showcasing its potential as a treatment option for hormone-driven malignancies . Additionally, it has been noted that YM 511 selectively suppresses estrogen production without affecting serum levels of other steroids, making it a targeted therapeutic agent .
The synthesis of YM 511 involves several chemical steps that typically include the formation of key intermediates followed by cyclization and functionalization reactions. While specific synthetic routes are proprietary or not extensively detailed in public literature, general approaches to synthesizing similar compounds often utilize techniques such as:
The optimization of these reactions can enhance yield and purity, which are critical for pharmaceutical applications .
YM 511 is primarily utilized in the treatment of estrogen-dependent cancers, such as breast cancer. Its ability to lower estrogen levels makes it a valuable tool in managing hormone-sensitive tumors. Additionally, it may be explored for use in conditions related to hormonal imbalances, potentially extending its application beyond oncology into broader endocrinological disorders .
Studies on interactions involving YM 511 have focused on its pharmacokinetics and pharmacodynamics within biological systems. These investigations reveal that YM 511 does not significantly alter serum levels of other steroids while effectively inhibiting estrogen production. This selectivity is crucial for minimizing side effects commonly associated with broader hormonal therapies . Further interaction studies may explore its effects when combined with other therapeutic agents or treatments.
Several compounds share structural or functional similarities with YM 511, particularly within the class of aromatase inhibitors. Here are some notable examples:
Compound Name | CAS Number | Potency (IC50) | Unique Features |
---|---|---|---|
Letrozole | 112809-51-5 | ~0.7 nM | Non-steroidal; widely used in breast cancer therapy |
Anastrozole | 120511-73-1 | ~0.5 nM | Also non-steroidal; used similarly for hormone-sensitive tumors |
Exemestane | 107868-30-4 | ~0.1 nM | Steroidal; irreversibly binds to aromatase |
Uniqueness of YM 511: While all these compounds inhibit aromatase activity, YM 511 distinguishes itself through its selective action on estrogen production without significantly impacting other steroid hormones, which may result in a different side effect profile compared to others like exemestane that irreversibly bind to the enzyme .